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Introduction and Background

Thioaildenafil (CAS 856190-47-1) is a thioketone analogue of sildenafil that acts as a potent

phosphodiesterase-5 (PDE-5) inhibitor. It functions by selectively inhibiting the PDE-5 enzyme, thereby

preventing the degradation of cyclic guanosine monophosphate (cGMP) and enhancing cGMP-mediated

signaling pathways [1]. This undisclosed addition to products poses significant health risks as its efficacy and

safety profile have not been formally evaluated, potentially leading to unpredictable adverse effects [2].

Adulteration with Thioaildenafil has been identified in various markets, including Italy and other regions,

often in products marketed as "herbal" or "natural" supplements for erectile dysfunction [3]. The molecular

weight of Thioaildenafil is 504.67 g/mol, and its molecular formula is C₂₃H₃₂N₆O₃S₂ [1].

Signaling Pathway and Mechanism of Action

The following diagram illustrates the cellular signaling pathway that Thioaildenafil modulates, explaining

its pharmacological effect.
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Analytical Techniques for Detection

The detection of Thioaildenafil relies on chromatographic and mass spectrometric techniques due to its

complex structure and the need to distinguish it from other similar adulterants.

Key Analytical Methods

Analytical Technique Key Characteristics Application in Detection

High-Performance Liquid
Chromatography coupled to High-
Resolution Mass Spectrometry
(HPLC-HRMS) [4]

High resolution and
accurate mass

measurement.

Rapid screening and
quantification of 11 anti-

impotence preparations,
including Thioaildenafil.
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Analytical Technique Key Characteristics Application in Detection

Ultra-Performance Liquid
Chromatography-Time of Flight Mass
Spectrometry (UPLC-TOF/MS) [3]

Fast separation and
exact mass

determination.

Structural characterization and
identification of Thioaildenafil in

illicit dietary supplements.

Gas Chromatography-Mass
Spectrometry (GC/MS) [3]

Volatile compound

separation with mass
identification.

Used complementarily with

UPLC-TOF/MS for confirming the
presence of Thioaildenafil.

High-Performance Thin-Layer
Chromatography (HPTLC)

Simplicity and cost-
effectiveness.

Simultaneous detection of
multiple PDE-5 inhibitors and

their analogs in lifestyle products
[4].

Performance Data of Established Methods

The following table summarizes quantitative performance data for a multi-analyte method that includes

Thioaildenafil [4].

Parameter Value for Thioaildenafil Note

Limit of Detection (LOD) 25.0 ng/mL Applies to most of the 11 analytes screened.

Linear Range 5.0 - 200.0 ng/mL With correlation coefficients (r²) ≥ 0.9990.

Recovery Rate 82.0% - 105.9% Demonstrates method accuracy.

Precision (RSD) 4.7% - 16.5% Relative Standard Deviation across the method.

Detailed Experimental Protocols

Sample Preparation Workflow
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Efficient and consistent sample preparation is critical for accurate analysis. The general workflow is outlined

below.

Sample (Capsule Powder,
Liquid Extract, etc.)

Homogenization

Weigh Exact Amount

Extraction with Methanol

Centrifugation or Filtration

Dilution / Concentration

Analysis via HPLC-MS
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4.1.1 Protocol: Sample Extraction for HPLC-HRMS Analysis [4]

Materials: Methanol (HPLC grade), analytical balance, centrifuge, ultrasonic bath, volumetric flasks,
syringes, and PVDF membrane filters (0.22 µm or 0.45 µm).

Procedure:
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Homogenization: For solid samples (e.g., capsule contents), ensure the sample is thoroughly

powdered and mixed to ensure homogeneity.
Weighing: Accurately weigh approximately 1.0 g of the sample into a suitable container (e.g., a

50 mL centrifuge tube).
Extraction: Add 20 mL of methanol to the tube. Sonicate the mixture for 20 minutes to

facilitate efficient extraction.
Clarification: Centrifuge the extract at approximately 4000 rpm for 10 minutes to sediment

particulate matter. Alternatively, the supernatant can be filtered through a PVDF membrane
filter.

Preparation for Analysis: The clear supernatant or filtrate may be directly injected into the
HPLC system or diluted further with methanol to bring the analyte concentration within the

instrument's linear range.

Instrumental Analysis Protocol

4.2.1 Protocol: Rapid Screening and Quantification by HPLC-HRMS [4]

Instrumentation: High-Performance Liquid Chromatograph coupled to a High-Resolution Mass
Spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7-2.0 µm particle size) is

recommended.
Mobile Phase: A binary gradient system is typically used.

Mobile Phase A: Aqueous buffer (e.g., 0.1% Formic Acid or 5-10 mM Ammonium Acetate
in water).

Mobile Phase B: Organic solvent (e.g., Acetonitrile or Methanol).
Gradient Program: A typical gradient may run from 10% B to 95% B over 10-15 minutes,

followed by a re-equilibration step.
Flow Rate: 0.2 - 0.4 mL/min.

Column Temperature: 30 - 40 °C.
Injection Volume: 1 - 10 µL.

Mass Spectrometric Conditions:
Ionization Mode: Electrospray Ionization (ESI), positive mode.

Source Temperature: 300 - 350 °C.
Ion Spray Voltage: 4500 - 5500 V.

Detection: High-Resolution Full Scan (e.g., m/z 100-800) for screening, and targeted Selected
Ion Monitoring (SIM) or Tandem MS (MS/MS) for confirmation and quantification.

Identification and Quantification:
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Identification: The identity of Thioaildenafil is confirmed by matching the exact mass of its

protonated molecule ([M+H]⁺) and its retention time with an authentic reference standard. The
theoretical [M+H]⁺ for Thioaildenafil (C₂₃H₃₂N₆O₃S₂) is 505.21 m/z.

Quantification: A calibration curve is constructed using a series of standard solutions of known
concentration (e.g., 5-200 ng/mL). The peak area of the sample is compared against this curve

to determine the concentration.

Method Validation Parameters

To ensure the analytical procedure is suitable for its intended use, the following validation parameters should

be established, in line with ICH Q2(R2) guidelines [5] [6].

Validation Parameter Protocol Summary & Acceptance Criteria

Specificity The method must be able to distinguish Thioaildenafil from other sample
matrix components and potential adulterants (e.g., sildenafil, tadalafil).

Linearity A minimum of 5 concentrations should be analyzed. The correlation coefficient
(r) should be ≥ 0.999 [4].

Accuracy (Recovery) Spiked samples at multiple levels (e.g., 50%, 100%, 150% of target). Recovery
should be within 82.0% - 105.9% [4].

Precision Repeatability (Intra-day): %RSD of ≤ 2.0% for multiple injections.
Intermediate Precision (Inter-day/analyst): %RSD of ≤ 2.0% [6].

Limit of Detection
(LOD)

The lowest amount that can be detected. For Thioaildenafil in HRMS methods,
this can be as low as 25 ng/mL [4].

Limit of
Quantification (LOQ)

The lowest amount that can be quantified with acceptable precision and
accuracy. Can be calculated as 10 × (SD/Slope) of the calibration curve [6].

Robustness Deliberate variations in method parameters (e.g., temperature, flow rate)
should not significantly affect the analytical result.

Discussion and Conclusion
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The adulteration of herbal products and dietary supplements with Thioaildenafil and other PDE-5 inhibitor

analogues represents a significant public health concern. These undeclared pharmaceutical ingredients can

interact with prescription medications (e.g., nitrates) and cause serious adverse effects in unsuspecting

consumers [2]. The application of advanced analytical techniques like HPLC-HRMS and UPLC-TOF/MS

is crucial for effectively monitoring and controlling this illicit practice. These methods provide the necessary

specificity, sensitivity, and speed for both screening and confirmatory analysis.

The detailed protocols outlined in this document provide a reliable framework for researchers and quality

control professionals to detect and quantify Thioaildenafil. Method validation is not a one-time exercise;

any change in the validated method should be controlled through a formal change control procedure, and

methods should be periodically revalidated (e.g., every 5 years) to ensure ongoing suitability [6]. Continued

vigilance and the development of even more sophisticated and rapid detection methods are essential to

protect consumers from the dangers of adulterated products.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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